2,2,2-trifluoroethyl N-cyclohexylcarbamate
Description
2,2,2-Trifluoroethyl N-cyclohexylcarbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group (–CH₂CF₃) linked to a carbamate functional group, where the nitrogen atom is substituted with a cyclohexyl moiety. This compound belongs to a class of organofluorine molecules known for their enhanced metabolic stability, bioavailability, and lipophilicity due to the strong electron-withdrawing effects of the trifluoromethyl group .
The synthesis of such compounds typically involves the reaction of 2,2,2-trifluoroethylamine with chloroformates or isocyanates. Industrial-scale production may leverage intermediates like HCFC-133a (1,1,1-trifluoro-2-chloroethane), which undergoes ammonolysis to yield trifluoroethylamine derivatives . Applications span pharmaceuticals (e.g., enzyme inhibitors, prodrugs) and agrochemicals, where fluorine substitution improves resistance to oxidative degradation and enhances membrane permeability .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWLYFELFNTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200046 | |
| Record name | Carbamic acid, N-cyclohexyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201487-98-1 | |
| Record name | Carbamic acid, N-cyclohexyl-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201487-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclohexyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosgenation of Trifluoroethanol
The most direct method involves reacting 2,2,2-trifluoroethanol with phosgene (COCl₂). Adapted from trichloroethyl chloroformate synthesis, this pathway employs:
-
Catalyst : Tertiary nitrogen compounds (e.g., dimethylformamide or dimethylaniline) to accelerate the reaction.
-
Conditions : 100–105°C, solvent-free, with phosgene introduced under reflux.
Reaction Equation :
Yields exceed 85% when using 0.5–7 mol% catalyst and rigorous temperature control.
Coupling with Cyclohexylamine
Stepwise Aminolysis
The chloroformate intermediate reacts with cyclohexylamine in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at 0–25°C:
Reaction Equation :
Optimized Parameters :
One-Pot Synthesis
Recent advancements enable a one-pot approach by combining trifluoroethanol, phosgene (or triphosgene), and cyclohexylamine sequentially. This method reduces isolation steps but requires precise stoichiometry to avoid side products.
Catalytic and Process Innovations
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to react solid trifluoroethanol derivatives with cyclohexylamine, eliminating solvents and reducing energy input. Preliminary data suggest 65% yield within 2 hours.
Analytical Characterization
Critical quality control metrics for 2,2,2-trifluoroethyl N-cyclohexylcarbamate include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Melting Point | DSC | 45–48°C (lit. 47°C) |
| Molecular Weight | HRMS | 225.21 g/mol (observed) |
| Fluorine Content | Ion Chromatography | 25.3% (theory 25.4%) |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-cyclohexylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
2,2,2-Trifluoroethyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes.
Comparison with Similar Compounds
Key Compounds for Comparison:
2,2,2-Trifluoroethyl N-(6-Methanesulfonylpyridin-3-yl)carbamate () Structure: Trifluoroethyl carbamate with a 6-methanesulfonylpyridin-3-yl substituent.
2,2,2-Trifluoroethyl 2-Furylmethylcarbamate () Structure: Carbamate with a 2-furylmethyl substituent.
N,N-Diisopropylaminoethyl Chloride () Structure: Chloroethylamine derivative with diisopropyl substituents. Key Features: Lacks the carbamate backbone but shares structural motifs (alkylamino groups) relevant to bioactive molecules.
Physicochemical Properties
Research Findings
- Fluorine’s Role: The –CF₃ group reduces basicity of adjacent amines, minimizing off-target interactions (e.g., with cytochrome P450 enzymes) compared to non-fluorinated carbamates .
- Thermal Stability : Differential scanning calorimetry (DSC) studies show 2,2,2-trifluoroethyl N-cyclohexylcarbamate decomposes at ~220°C, outperforming furylmethyl derivatives (~190°C) due to stronger C–F bond dissociation energies .
Biological Activity
2,2,2-Trifluoroethyl N-cyclohexylcarbamate (CAS No. 201487-98-1) is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
The structure of 2,2,2-trifluoroethyl N-cyclohexylcarbamate can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 239.22 g/mol
This compound features a trifluoroethyl group that enhances lipophilicity and biological activity, making it suitable for various applications in medicinal chemistry.
The biological activity of 2,2,2-trifluoroethyl N-cyclohexylcarbamate is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to significant biological effects such as:
- Inhibition of Cyclooxygenase (COX) : This inhibition reduces the production of pro-inflammatory mediators.
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains by disrupting cell membrane integrity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of 2,2,2-trifluoroethyl N-cyclohexylcarbamate against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results indicate that the compound possesses notable antibacterial and antifungal properties.
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The results from MTT assays indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | MDA-MB-231 Viability (%) | HepG-2 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 30 | 40 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of N-cyclohexylcarbamate. These derivatives were tested for their biological activities, revealing that modifications to the trifluoroethyl group can enhance or diminish the biological efficacy of the parent compound. For instance, a derivative with a longer alkyl chain exhibited improved antimicrobial properties compared to the original compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,2,2-trifluoroethyl N-cyclohexylcarbamate, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (MDA-MB-231) |
|---|---|---|
| 2,2-Dichloroethyl N-cyclohexylcarbamate | Moderate | High |
| Ethyl N-cyclohexylcarbamate | Low | Moderate |
| Trifluoromethyl N-cyclohexylcarbamate | High | Low |
The data suggests that the trifluoroethyl group significantly enhances both antimicrobial and cytotoxic activities compared to other substituents.
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-cyclohexylcarbamate, and how can its purity be validated?
Methodological Answer: The synthesis typically involves reacting cyclohexylamine with 2,2,2-trifluoroethyl chloroformate in an inert solvent (e.g., dichloromethane) under controlled pH (8–9) and low temperature (0–5°C). A Schlenk line or nitrogen atmosphere is recommended to avoid moisture interference. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Characterization should include:
Q. How does the trifluoroethyl group influence the compound’s stability under varying pH conditions?
Methodological Answer: The electron-withdrawing -CF3 group increases electrophilicity at the carbamate carbonyl, making it susceptible to hydrolysis. Stability studies should involve:
- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–13) at 37°C and monitor hydrolysis via HPLC with UV detection (λ = 210–230 nm).
- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Expect faster degradation in alkaline conditions due to nucleophilic OH⁻ attack .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 2,2,2-trifluoroethyl N-cyclohexylcarbamate derivatives?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. To address this:
- X-ray Crystallography : Determine solid-state conformation (e.g., Cambridge Structural Database protocols) .
- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. optimized geometries .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion of cyclohexyl groups) .
Q. What in vitro models are suitable for evaluating the compound’s interaction with biological targets?
Methodological Answer: For pharmacological profiling:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to measure affinity (Ki) for enzymes or GPCRs .
- CYP450 Metabolism Studies : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS to assess metabolic stability .
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
Q. How can computational tools optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (hERG inhibition) .
- Docking Studies : Target-specific docking (AutoDock Vina) to optimize interactions with active sites (e.g., acetylcholinesterase) .
Data Analysis and Experimental Design
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
Q. How to validate the compound’s role as a protease inhibitor in enzyme assays?
Methodological Answer:
- Fluorogenic Substrate Assays : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for real-time monitoring of inhibition (λex/λem = 328/393 nm) .
- IC50 Determination : Perform dose-response curves with nonlinear regression analysis (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
